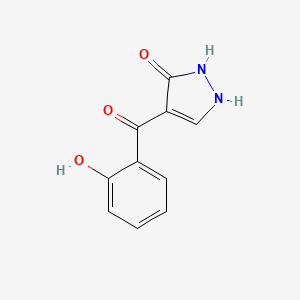

4-(2-Hydroxybenzoyl)-1,2-dihydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Hydroxybenzoyl)-1H-pyrazol-3(2H)-one is an organic compound that belongs to the class of pyrazolones It is characterized by the presence of a hydroxybenzoyl group attached to a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxybenzoyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 2-hydroxybenzoyl chloride with 3-amino-1H-pyrazol-4(5H)-one. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for 4-(2-Hydroxybenzoyl)-1H-pyrazol-3(2H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxybenzoyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrazolone ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination, while electrophilic aromatic substitution can introduce various substituents.

Major Products Formed

Oxidation: Formation of 4-(2-Oxobenzoyl)-1H-pyrazol-3(2H)-one.

Reduction: Formation of 4-(2-Hydroxybenzyl)-1H-pyrazol-3(2H)-one.

Substitution: Formation of halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

4-(2-Hydroxybenzoyl)-1H-pyrazol-3(2H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxybenzoyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with biological macromolecules, while the pyrazolone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

4-(2-Hydroxybenzoyl)-1H-pyrazol-5(4H)-one: Similar structure but different position of the hydroxy group.

4-(2-Hydroxybenzoyl)-3-methyl-1H-pyrazol-5(4H)-one: Contains a methyl group on the pyrazolone ring.

4-(2-Hydroxybenzoyl)-1H-pyrazol-3(2H)-thione: Contains a thione group instead of a carbonyl group.

Uniqueness

4-(2-Hydroxybenzoyl)-1H-pyrazol-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.

Biological Activity

4-(2-Hydroxybenzoyl)-1,2-dihydro-3H-pyrazol-3-one, also known by its CAS number 75825-84-2, is an organic compound belonging to the pyrazolone class. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C10H8N2O3

- Molecular Weight : 204.18 g/mol

- IUPAC Name : 4-(2-hydroxybenzoyl)-1,2-dihydropyrazol-3-one

- CAS Number : 75825-84-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxybenzoyl group can form hydrogen bonds with proteins and nucleic acids, while the pyrazolone ring facilitates π-π interactions. These interactions may modulate enzyme activity or receptor binding, leading to the observed pharmacological effects .

Antimicrobial Activity

Research indicates that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the structure of related compounds can enhance their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.9 μg/mL against Neisseria gonorrhoeae .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 4-AHPs | N. gonorrhoeae | 0.9 |

| Pyrazolone Derivative | E. coli | 10 |

| Pyrazolone Derivative | S. aureus | 5 |

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in various models. For example, derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The analgesic effects were comparable to standard anti-inflammatory drugs like diclofenac in hot plate tests .

Anticancer Activity

The anticancer potential of pyrazolone derivatives has been explored extensively. In vitro studies have demonstrated that certain analogs can inhibit cancer cell proliferation at concentrations similar to established chemotherapeutics like Doxorubicin while exhibiting lower cytotoxicity towards normal cells .

| Compound Type | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Polyfluoroalkyl-containing 4-AHPs | HeLa | 5 |

| Standard Chemotherapy | HeLa | 5 |

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated a series of 4-Arylhydrazinylidene-5-(polyfluoroalkyl)pyrazol-3-ones for their antimicrobial properties. The results indicated that structural modifications significantly influenced their activity against various bacterial strains . -

Anti-inflammatory Mechanism :

Another investigation focused on the anti-inflammatory mechanisms of pyrazolone derivatives, revealing that they could effectively block TRPV1 receptors involved in pain perception and inflammation .

Properties

CAS No. |

75825-84-2 |

|---|---|

Molecular Formula |

C10H8N2O3 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

4-(2-hydroxybenzoyl)-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C10H8N2O3/c13-8-4-2-1-3-6(8)9(14)7-5-11-12-10(7)15/h1-5,13H,(H2,11,12,15) |

InChI Key |

CUJNCYFYJFQDSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CNNC2=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.